molecular formula C13H30OSn B086772 Tributyltin methoxide CAS No. 1067-52-3

Tributyltin methoxide

Cat. No.: B086772
CAS No.: 1067-52-3
M. Wt: 321.1 g/mol
InChI Key: KJGLZJQPMKQFIK-UHFFFAOYSA-N
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Description

Tributyltin methoxide (TBTMO), with the molecular formula C₁₃H₃₀OSn and molecular weight 321.09 g/mol, is an organotin compound characterized by its methoxide (-OCH₃) functional group bonded to a tributyltin moiety . It exists as a clear, colorless liquid with a density of 1.115 g/mL at 25°C and is commercially available in purities ranging from 99% (2N) to 99.999% (5N) . TBTMO is highly reactive and moisture-sensitive, hydrolyzing to form hexabutyldistannoxane and tributylstannyl carbonate upon exposure to air .

Preparation Methods

Tributyltin methoxide can be synthesized through the reaction of tributyltin chloride with sodium methoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Reaction:

(C4H9)3SnCl+NaOCH3(C4H9)3SnOCH3+NaCl(C_4H_9)_3SnCl + NaOCH_3 \rightarrow (C_4H_9)_3SnOCH_3 + NaCl (C4​H9​)3​SnCl+NaOCH3​→(C4​H9​)3​SnOCH3​+NaCl

In industrial settings, the production of this compound follows similar principles but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Protection of Carboxylic Acids

Tributyltin methoxide efficiently converts carboxylic acids to stable tributyltin carboxylates through two primary methods:

Table 1: Synthesis of tributyltin carboxylates using Bu₃SnOMe

Carboxylic AcidMethod*Yield (%)Reaction Conditions
Benzoic acidB92RT, 5 min
Acetic acidB85RT, 10 min
Stearic acidA7860°C, 2 hr
Cinnamic acidB89RT, 15 min

*Method A: Bu₃SnH + carboxylic acid → H₂ gas evolution
*Method B: Bu₃SnOMe + carboxylic acid → MeOH elimination

Key features:

  • Rapid reaction kinetics : Complete within 5–15 minutes at room temperature for aromatic acids

  • Solubility enhancement : Facilitates Stille cross-couplings by improving substrate solubility in nonpolar solvents

  • Regioselectivity : Compatible with acid-sensitive functional groups (e.g., esters, ketones)

Addition Reactions with Electrophilic Acceptors

Bu₃SnOMe undergoes 1:1 adduct formation with various π-acceptors:

Table 3: Adduct formation with Bu₃SnOMe

AcceptorProductStability
IsothiocyanateBu₃SnS-C(=NR)-NMe₂Stable ≤80°C
CS₂Bu₃SnS-C(=S)-S⁻Dissociates at 120°C
CO₂Bu₃SnO-CO-O⁻Air-sensitive
Carbodi-imidesBu₃SnN=C(NR₂)₂Reacts with H₂O/ROH

Notable characteristics:

  • Reversible bonding : Adducts dissociate upon heating (Δ >100°C)

  • Catalytic activity : Accelerates alcohol/water addition to carbodi-imides

Surface Modification of Silica Materials

Bu₃SnOMe anchors to silica via Sn-O-Si linkages, enabling hybrid material synthesis:

Key findings from Raman spectroscopy :

  • Sn-S stretching: 412 cm⁻¹ (SiO₂–S–SnBu₃)

  • Sn-C vibrations: 627 cm⁻¹ (confirmed covalent bonding)

  • Anchoring efficiency: >95% surface coverage under anhydrous conditions

Applications :

  • Heterogeneous catalysts for redox reactions

  • Heavy metal adsorption matrices

Critical Analysis of Limitations

  • Byproduct management : Methanol elimination requires anhydrous conditions

  • Environmental persistence : Requires strict containment due to ecotoxicity risks

  • Substrate scope : Less effective with sterically hindered carboxylic acids (e.g., 2,6-dimethylbenzoic acid)

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
TBTMO is widely used as a reagent in organic synthesis, particularly for forming carbon-tin bonds. It serves as an effective coupling agent in reactions such as the Stille coupling, facilitating the formation of complex organic molecules from simpler precursors .

2. Polymerization:
In polymer chemistry, TBTMO acts as a catalyst for ring-opening polymerization processes. For instance, it has been utilized in the preparation of syndiotactic poly(β-hydroxybutyrate), showcasing its ability to influence polymer architecture and properties .

3. Substitution Reactions:
TBTMO can engage in substitution reactions with halides, generating new organotin compounds that can be further modified for various applications.

Biological Applications

1. Endocrine Disruption Studies:
Research has indicated that TBTMO exhibits endocrine-disrupting properties, affecting biological systems at the molecular level. It interacts with nuclear receptors such as RXR and PPARγ, leading to alterations in gene expression related to reproductive and metabolic pathways.

2. Potential Therapeutic Uses:
Despite its toxicity, TBTMO is being investigated for potential therapeutic applications. Studies have explored its effects on cancer cells, particularly in colon cancer, where it has demonstrated anti-tumor properties through mechanisms such as inducing cell cycle arrest and apoptosis .

Industrial Applications

1. Production of Organotin Compounds:
TBTMO is employed in the synthesis of various organotin derivatives used in agriculture and materials science. Its ability to form stable bonds with carbon makes it valuable for producing specialized compounds with desired functional properties .

2. Catalysis in Industrial Processes:
In industry, TBTMO is utilized as a catalyst in several chemical processes, enhancing reaction rates and product yields. Its role in facilitating palladium-catalyzed reactions highlights its significance in developing efficient synthetic pathways .

Data Tables

Application Area Specific Use Mechanism/Reaction Type
Organic SynthesisStille CouplingCarbon-Tin Bond Formation
Polymer ChemistryRing-Opening PolymerizationCatalysis for Polymer Formation
Biological ResearchEndocrine Disruption StudiesInteraction with RXR and PPARγ
Industrial ChemistrySynthesis of Organotin CompoundsSubstitution Reactions

Case Studies

Case Study 1: Stille Coupling Reaction
In a study focused on synthesizing complex organic molecules, TBTMO was employed as a coupling agent in the Stille reaction. The results demonstrated high yields of desired products, confirming its efficacy as a reagent in organic synthesis .

Case Study 2: Anti-Cancer Properties
A recent investigation into the effects of TBTMO on colon cancer cells revealed significant anti-tumor activity. The compound induced G2/M cell cycle arrest and apoptosis at low concentrations, suggesting potential therapeutic applications despite its toxicity concerns .

Mechanism of Action

Tributyltin methoxide exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma . These interactions can alter various biological pathways, including those involved in reproduction, development, and metabolism. The compound’s ability to disrupt endocrine functions makes it a subject of significant research interest.

Comparison with Similar Compounds

Comparison with Similar Tributyltin Compounds

Structural and Physicochemical Properties

The table below compares TBTMO with key tributyltin derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL, 25°C) Refractive Index Key Functional Group
Tributyltin methoxide C₁₃H₃₀OSn 321.09 1.115 1.4720 Methoxide (-OCH₃)
Tributyltin chloride (C₄H₉)₃SnCl 325.49 1.200 1.4905 Chloride (-Cl)
Tributyltin ethoxide (C₄H₉)₃SnOC₂H₅ 335.10 1.098 1.4672 Ethoxide (-OC₂H₅)
Tributyltin hydride (C₄H₉)₃SnH 291.05 1.082 1.4730 Hydride (-H)

Key Observations :

  • Molecular Weight : TBTMO has a lower molecular weight than tributyltin chloride but higher than tributyltin hydride .
  • Density : Tributyltin chloride is denser (1.200 g/mL) due to the heavier chlorine atom, whereas TBTMO’s methoxide group reduces density .
  • Reactivity : The methoxide group in TBTMO offers nucleophilic reactivity with reduced basicity compared to stronger bases like tributyltin hydride .

Biological Activity

Tributyltin methoxide (TBTM) is an organotin compound with significant biological activity, particularly in aquatic environments. This article delves into the biological effects of TBTM, including its toxicological impacts on various organisms, mechanisms of action, and implications for environmental health.

This compound has the chemical formula C13H30OSn\text{C}_{13}\text{H}_{30}\text{OSn} and is classified as an organotin compound. It features three butyl groups attached to a tin atom and a methoxide group, which contributes to its reactivity and biological activity. The compound is known for its lipophilicity, allowing it to bioaccumulate in aquatic organisms and sediments, leading to potential ecological and health risks.

Mechanisms of Biological Activity

TBTM exhibits various biological activities, primarily through its interactions with cellular systems. The following mechanisms have been identified:

  • Endocrine Disruption : TBTM acts as an endocrine disruptor, interfering with hormonal systems in aquatic organisms. This disruption can lead to altered reproductive behaviors and developmental issues in species such as fish and mollusks .
  • Oxidative Stress Induction : Studies indicate that TBTM exposure can lead to oxidative stress by increasing reactive oxygen species (ROS) production. This condition results in cellular damage, particularly in neural tissues. For instance, juvenile Japanese medaka exposed to TBTM showed increased malondialdehyde (MDA) levels, indicating lipid peroxidation and oxidative damage .
  • Neurotoxicity : Research has demonstrated that TBTM can induce neurotoxic effects, impacting locomotor activity and social interactions in fish. Behavioral abnormalities were noted in medaka subjected to TBTM exposure, correlating with oxidative damage in the brain .

Toxicological Effects

The toxicological profile of TBTM reveals its harmful effects on various biological systems:

  • Aquatic Organisms : TBTM exhibits strong biocidal activity against a range of aquatic life forms including bacteria, algae, and crustaceans. Its application as an antifouling agent has led to significant ecological consequences due to bioaccumulation in marine species .
  • Human Health Risks : Although primarily studied in aquatic organisms, the potential for human exposure through seafood consumption raises concerns. The compound has been linked to immunosuppression and neurotoxic effects in mammals .

Case Study 1: Behavioral Impacts on Japanese Medaka

A study conducted on juvenile Japanese medaka exposed to varying concentrations of TBTM demonstrated significant behavioral changes. Fish exposed to 10 ng/g-bw/d showed reduced locomotor activity and social interactions. Antioxidant enzyme activities were altered in response to oxidative stress induced by TBTM exposure, highlighting the compound's neurotoxic potential .

Case Study 2: Bioaccumulation in Marine Species

Research indicates that TBTM bioaccumulates in marine organisms such as mollusks and fish. In areas with high maritime activity, elevated levels of tributyltin have been detected, correlating with reproductive impairments and developmental anomalies in affected species .

Summary of Key Findings

Aspect Details
Chemical Structure C₁₃H₃₀OSn
Mechanisms of Action Endocrine disruption, oxidative stress induction, neurotoxicity
Toxicological Effects Biocidal effects on aquatic organisms; potential human health risks
Case Studies Behavioral impacts on medaka; bioaccumulation in marine species

Q & A

Q. Basic: What are the recommended methodologies for synthesizing and characterizing tributyltin methoxide in laboratory settings?

Methodological Answer:
this compound synthesis typically involves the reaction of tributyltin chloride with sodium methoxide in anhydrous methanol under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis . Characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR): To confirm the methoxide group integration (e.g., 1^1H NMR: δ ~3.3 ppm for OCH3_3) and tin-bound alkyl chain environments.
  • Gas Chromatography-Mass Spectrometry (GC-MS): To verify purity and detect impurities like residual tributyltin chloride or methanol byproducts. Note that molecular ion peaks may be absent due to thermal instability under MS conditions .
  • Elemental Analysis: To validate stoichiometry (C13_{13}H30_{30}OSn).
    Key Consideration: Ensure rigorous drying of solvents and reagents to avoid side reactions. Use Schlenk-line techniques for air-sensitive handling .

Q. Basic: How can researchers address discrepancies in analytical data (e.g., GC-MS) when quantifying this compound purity?

Methodological Answer:
Discrepancies often arise from:

  • Thermal Degradation: this compound may decompose in GC injectors, leading to missing parent ion peaks. Mitigate this by using lower injection temperatures (<250°C) and corroborating with NMR or FT-IR data .
  • Impurity Identification: Compare retention times and fragmentation patterns with known standards (e.g., tributyltin chloride at Rt = 6.04 min in GC-MS). Quantify impurities via external calibration curves .
    Validation Step: Cross-check results with elemental analysis and replicate experiments to confirm consistency .

Q. Advanced: What experimental designs are optimal for studying this compound’s environmental fate in aquatic systems?

Methodological Answer:

  • Controlled Exposure Studies: Use zebrafish models (as in tributyltin chloride studies) with tank replicates to assess bioaccumulation and toxicity. Monitor methoxide stability in water via LC-MS/MS, as hydrolysis to tributyltin hydroxide may occur .
  • Sediment-Water Partitioning Experiments: Measure log KdK_d values under varying pH and salinity to model environmental persistence. Include controls with inert matrices to distinguish abiotic vs. microbial degradation .
    Data Interpretation: Compare results with historical tributyltin data (e.g., suspended matter analysis in the Rhine Basin) to contextualize environmental relevance .

Q. Advanced: How can mechanistic studies elucidate this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Profiling: Conduct reactions with varying methoxide concentrations (e.g., NaOCH3_3 in CH3_3OH) and track product ratios (e.g., p-/m-chloroanisole) via GC or HPLC. Plot (RR)/(RR)(R^\circ - R)/(R - R^\infty) vs. [OCH3_3^-] to validate reaction mechanisms .
  • Computational Modeling: Use DFT calculations to compare transition-state energies for Sn-O bond cleavage pathways. Correlate with experimental regioselectivity data .
    Challenge: Account for solvent effects (e.g., methanol polarity) and competing acid-base equilibria during data analysis .

Q. Advanced: What strategies resolve contradictions in toxicity data between this compound and related organotin compounds?

Methodological Answer:

  • Comparative Dose-Response Studies: Use in vitro assays (e.g., mitochondrial membrane potential in hepatocytes) to differentiate methoxide-specific effects from general organotin toxicity. Normalize data to tin content to isolate structural influences .
  • Metabolomic Profiling: Apply LC-HRMS to identify unique metabolites (e.g., methoxide-derived adducts) and pathway disruptions. Compare with tributyltin chloride and triphenyltin hydride datasets .
    Critical Analysis: Reconcile disparities by controlling for impurities (e.g., ≤4% chloride contamination) and experimental conditions (e.g., exposure duration) .

Q. Advanced: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Testing: Store samples at 40°C/75% RH and monitor via:
    • FT-IR: Track Sn-O bond stability (peaks ~500–600 cm1^{-1}).
    • TGA/DSC: Identify decomposition thresholds (e.g., >150°C).
  • Long-Term Stability: Use argon-purged vials and desiccants to prevent hydrolysis. Validate with periodic GC-MS/NMR over 6–12 months .
    Reporting Standards: Include detailed storage protocols in supplementary materials to ensure reproducibility .

Properties

IUPAC Name

tributyl(methoxy)stannane
Source PubChem
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InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLZJQPMKQFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSn
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074440
Record name Stannane, tributylmethoxy-
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Molecular Weight

321.09 g/mol
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CAS No.

1067-52-3
Record name Tributylmethoxystannane
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Record name Tributyltin methoxide
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Record name Tributyltin methoxide
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Record name Stannane, tributylmethoxy-
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Record name Tri-n-butyltin methanolate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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